molecular formula C16H22O4 B1436279 DI-N-Butyl phthalate-D22 CAS No. 358731-15-4

DI-N-Butyl phthalate-D22

Cat. No. B1436279
M. Wt: 300.48 g/mol
InChI Key: DOIRQSBPFJWKBE-ICZXYYBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DI-N-Butyl phthalate-D22, also known as Dibutyl phthalate (DBP), is an organic compound commonly used as a plasticizer due to its low toxicity and wide liquid range . It is a colorless oil, although impurities often render commercial samples yellow . DBP is produced by the reaction of n-butanol with phthalic anhydride .


Synthesis Analysis

DBP is synthesized by esterification of phthalic anhydride with normal butyl alcohol (n-butanol), in the presence of concentrated sulfuric acid as a catalyst at a temperature range from 120°C to 150 °C .


Molecular Structure Analysis

The molecular structure of DBP can be represented by the chemical formula C16H22O4 . It can also be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

DBP is an important plasticizer that enhances the utility of some major engineering plastics, such as PVC . Hydrolysis of DBP leads to phthalic acid and 1-butanol . Monobutyl phthalate (MBP) is its major metabolite .


Physical And Chemical Properties Analysis

DBP is an odorless and oily liquid that is colorless to faint yellow in color . It is slightly soluble in water and does not evaporate easily .

Scientific Research Applications

  • Environmental Science and Pollution Research

    • Application Summary : DBP is widely used as a plasticizer in China and is easily released into diverse environments . A stable bacterial consortium (B1) capable of degrading DBP was obtained from municipal sewage treatment plant activated sludge .
    • Methods of Application : The bacterial consortium was enriched from municipal sewage treatment plant activated sludge . From the initial concentrations of 35–500 mg L −1, DBP was efficiently degraded by the consortium, with the degradation rates above 92% within 3 days .
    • Results : The optimal temperature for DBP degradation was 30 °C and consortium B1 could adapt to a wide range of pH (5.5–8.5) . Adding B1 to DBP-contaminated soil could greatly improve the removal rate of DBP .
  • Biodegradation

    • Application Summary : DBP is widely used as a plasticizer and has potential carcinogenic, teratogenic, and endocrine effects . An efficient DBP-degrading bacterial strain 0426 was isolated and identified as a Glutamicibacter sp. strain 0426 .
    • Methods of Application : Strain 0426 can utilize DBP as the sole source of carbon and energy and completely degraded 300 mg/L of DBP within 12 h . The optimal conditions (pH 6.9 and 31.7 °C) for DBP degradation were determined by response surface methodology .
    • Results : Bioaugmentation of contaminated soil with strain 0426 enhanced DBP (1 mg/g soil) degradation, indicating the application potential of strain 0426 for environment DBP removal .
  • Adsorption

    • Application Summary : The study investigated the effect of temperature on adsorption behavior of DBP in kaoline and montmorillonite .
    • Methods of Application : Adsorption isotherms experiments were conducted at 288, 298 and 308 K .
    • Results : The results of this study were not provided in the search results .

Safety And Hazards

DBP may damage fertility or the unborn child . It is very toxic to aquatic life and toxic to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

There is a great emphasis on developing efficient and effective technologies for removing these harmful compounds from the environment . Biodegradation of phthalates using microorganisms could play a significant role . This approach is more efficient and sustainable than physical and chemical technologies .

properties

IUPAC Name

bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D,8D,9D,10D,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIRQSBPFJWKBE-ICZXYYBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101334364
Record name Bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DI-N-Butyl phthalate-D22

CAS RN

358731-15-4
Record name Bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
DI-N-Butyl phthalate-D22
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
DI-N-Butyl phthalate-D22
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
DI-N-Butyl phthalate-D22
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
DI-N-Butyl phthalate-D22
Reactant of Route 5
Reactant of Route 5
DI-N-Butyl phthalate-D22
Reactant of Route 6
Reactant of Route 6
DI-N-Butyl phthalate-D22

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.